![molecular formula C22H14F5N5O3 B11515179 5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11515179.png)
5-amino-3-{(Z)-1-cyano-2-[3-methoxy-4-(pentafluorophenoxy)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that features a pyrazole ring, a cyano group, and a pentafluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Attachment of the pentafluorophenoxy group through etherification.
- Final functionalization steps to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the cyano group, potentially converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group could yield a carboxylic acid, while reduction of the cyano group could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, derivatives of this compound might be investigated for their activity against various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific diseases or conditions.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-3-[(1Z)-1-CYANO-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]ETH-1-EN-1-YL]-1H-PYRAZOLE-4-CARBONITRILE
- 5-AMINO-3-[(1Z)-1-CYANO-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYPROPYL)-1H-PYRAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-METHOXY-4-(2,3,4,5,6-PENTAFLUOROPHENOXY)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H14F5N5O3 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[3-methoxy-4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H14F5N5O3/c1-34-14-7-10(6-11(8-28)20-12(9-29)22(30)32(31-20)4-5-33)2-3-13(14)35-21-18(26)16(24)15(23)17(25)19(21)27/h2-3,6-7,33H,4-5,30H2,1H3/b11-6+ |
InChI Key |
IIOVKOGBLNPLMC-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OC3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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